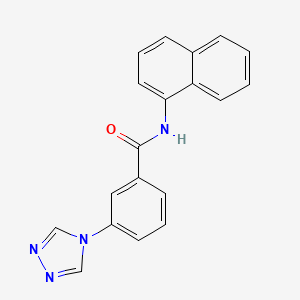![molecular formula C23H21N5O B5315068 5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)
5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline, commonly known as PPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPQ is a member of the quinoxaline family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
PPQ has been found to have a wide range of scientific research applications. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, PPQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of PPQ is not fully understood, but it is believed to act through multiple pathways. PPQ has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has also been found to modulate the expression of genes involved in these processes. Additionally, PPQ has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PPQ has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has also been found to modulate the expression of genes involved in these processes. Additionally, PPQ has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
PPQ has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively stable and can be stored for extended periods of time. However, PPQ also has some limitations. It can be difficult to obtain in large quantities, and its synthesis can be time-consuming and expensive.
将来の方向性
There are several future directions for research on PPQ. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for PPQ in these applications. Additionally, more research is needed to fully understand the mechanism of action of PPQ and its effects on various cellular processes. Finally, the development of more efficient and cost-effective synthesis methods for PPQ could facilitate its use in a wider range of scientific research applications.
合成法
PPQ can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 4-phenyl-1H-pyrazole-5-carboxylic acid with piperidine and 2,3-dichloroquinoxaline in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide). The resulting product is then purified using column chromatography to obtain pure PPQ.
特性
IUPAC Name |
[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]-quinoxalin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(18-7-4-8-20-22(18)25-12-11-24-20)28-13-9-17(10-14-28)21-19(15-26-27-21)16-5-2-1-3-6-16/h1-8,11-12,15,17H,9-10,13-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPXMLPTMHFZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C(=O)C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)
![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5315002.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
